molecular formula C13H18O3 B7862258 6-(3-Methoxyphenoxy)hexan-2-one

6-(3-Methoxyphenoxy)hexan-2-one

Cat. No.: B7862258
M. Wt: 222.28 g/mol
InChI Key: MDJJCHBKQRGRTB-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenoxy)hexan-2-one (CAS: 1443304-74-2) is a ketone derivative featuring a hexan-2-one backbone substituted with a 3-methoxyphenoxy group at the sixth carbon. This compound belongs to the aryl ether ketone family, characterized by its ether-linked aromatic moiety and ketone functionality.

Properties

IUPAC Name

6-(3-methoxyphenoxy)hexan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-11(14)6-3-4-9-16-13-8-5-7-12(10-13)15-2/h5,7-8,10H,3-4,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJJCHBKQRGRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCOC1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

6-(5-Methyl-furan-2-yl)-hexan-2-one

  • Structure : Hexan-2-one substituted with a 5-methylfuran group at the sixth carbon.
  • Key Differences: The furan ring (oxygen-containing heterocycle) replaces the methoxyphenoxy group, altering electronic properties and reactivity. Furan derivatives are often more reactive in cycloaddition reactions compared to aryl ethers.
  • Synthesis: Not detailed in the evidence, but similar ketones are typically synthesized via Friedel-Crafts acylation or nucleophilic substitution .

6-[(4S)-2-Methoxy-4-pentylchroman-2-yl]hexan-2-one (6d)

  • Structure : A chroman (benzodihydropyran) ring system substituted with a methoxy group and pentyl chain, linked to hexan-2-one.
  • Key Differences: The chroman moiety introduces stereochemical complexity (4S configuration) and enhanced lipophilicity due to the pentyl chain. Chroman derivatives are common in natural product synthesis (e.g., flavonoids) and may exhibit bioactivity.
  • Synthesis : Prepared via rhodium-catalyzed hydroacylation using 3-(ethylthio)octanal and 5-hexen-2-one, followed by camphorsulfonic acid-mediated cyclization .

6-(3-Methoxyphenoxy)-2,2-dimethyl-4-(1H-1,2,4-triazol-1-yl)hexan-3-one

  • Structure: Hexan-3-one derivative with a triazole ring, dimethyl groups at C2, and a 3-methoxyphenoxy group at C4.
  • Applications : Listed in chemical inventories (CAS: 80554-17-2), suggesting possible agrochemical or medicinal uses .

Hexan-2-one (Parent Compound)

  • Structure : Simple aliphatic ketone (CH3-CO-(CH2)3-CH3).
  • Key Differences :
    • Lacks aromatic or heterocyclic substituents, resulting in lower polarity and simpler reactivity.
    • Widely used as a solvent and intermediate in industrial chemistry.
  • Safety : Occupational exposure limits and handling protocols are well-documented in safety data sheets .

Physicochemical and Functional Properties

Compound Key Substituent Reactivity Highlights Potential Applications
6-(3-Methoxyphenoxy)hexan-2-one 3-Methoxyphenoxy Ether stability, aromatic electron effects Specialty chemicals, intermediates
6-(5-Methyl-furan-2-yl)-hexan-2-one 5-Methylfuran Heterocyclic reactivity (e.g., Diels-Alder) Polymer precursors, bioactive molecules
Chroman derivative (6d) Methoxy-pentyl chroman Stereoselective synthesis, lipophilicity Natural product analogs, drug discovery
Hexan-2-one None (parent compound) Solvent properties, simple acylations Industrial solvents, intermediates

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